[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate
Description
This compound features a pyrazole core substituted with a 4-nitrophenylsulfonyl group at position 4, a phenyl group at position 2, and a methyl group at position 3. The ester moiety at position 3 consists of a 2-(2,4-dichlorophenoxy)acetate group.
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O7S/c1-15-23(37(33,34)19-10-8-18(9-11-19)29(31)32)24(28(27-15)17-5-3-2-4-6-17)36-22(30)14-35-21-12-7-16(25)13-20(21)26/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNCENHNJUPMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate is a complex organic molecule with significant potential in pharmacological applications. Its unique structure allows it to exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 523.42 g/mol. The structural features include:
- Pyrazole ring : Known for its diverse biological activities.
- Nitrophenyl and sulfonyl groups : Contribute to the compound's reactivity and interaction with biological targets.
- Dichlorophenoxyacetate moiety : Enhances the lipophilicity and potential bioavailability of the compound.
Antioxidant Properties
Recent studies have indicated that pyrazole derivatives, including this compound, possess strong antioxidant properties. Molecular docking studies have shown that these compounds can effectively scavenge free radicals, thus potentially protecting cells from oxidative stress . The presence of electron-withdrawing groups like nitro enhances these properties.
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects in various assays. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This activity is attributed to the modulation of signaling pathways involved in inflammation .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. Results indicate moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker effects against Gram-negative strains. This selective antibacterial action could be leveraged in developing targeted therapies .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The pyrazole core is particularly noted for its ability to disrupt cancer cell proliferation by interfering with cell cycle regulation .
Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activity. Similar compounds have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Compounds with related structures have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory Properties : Studies suggest that pyrazole derivatives can inhibit inflammatory pathways, making this compound a candidate for anti-inflammatory drug development.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are essential for understanding the relationship between chemical structure and biological activity. The compound's structure allows researchers to correlate specific functional groups with observed pharmacological effects, facilitating the design of more effective derivatives.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic use. Techniques such as:
- Molecular Docking : Used to predict how the compound binds to specific proteins or enzymes.
- In vitro Assays : Evaluate the biological activity against various cell lines to determine efficacy and safety profiles.
Case Study 1: Antimicrobial Activity
A study on similar pyrazole derivatives found that modifications in the nitrophenyl group enhanced antimicrobial efficacy against resistant bacterial strains. The findings indicate that [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate could be developed into a potent antimicrobial agent through structural optimization.
Case Study 2: Anti-inflammatory Potential
Research involving pyrazole compounds has shown promise in inhibiting cyclooxygenase enzymes, which are key players in inflammation. The potential of this compound as a selective inhibitor was explored through molecular docking studies, suggesting it could serve as a lead compound for developing new anti-inflammatory drugs.
Comparison with Similar Compounds
Structural Analog 1: [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-Methoxyacetate ()
- Core Structure : Pyrazole with sulfanyl (S–) instead of sulfonyl (SO₂).
- Substituents :
- 4-Methylphenylsulfanyl at position 4 (less electronegative than sulfonyl).
- 2-Methoxyacetate ester (lacks chlorine atoms).
- Molecular Weight : 368.12 g/mol.
- Key Differences: The sulfanyl group may reduce oxidative stability compared to the sulfonyl group in the target compound.
Structural Analog 2: Triclosan (TCL; 5-Chloro-2-(2,4-dichlorophenoxy)phenol) ()
- Core Structure: Phenol with 2,4-dichlorophenoxy group.
- Substituents: Direct phenolic linkage instead of an ester. No sulfonyl or heterocyclic components.
- Molecular Weight : 289.54 g/mol.
- TCL is a known antimicrobial agent targeting fatty acid synthesis (e.g., InhA in Mycobacterium tuberculosis), suggesting the dichlorophenoxy moiety in the target compound could share similar binding interactions .
Structural Analog 3: JPL (5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol) ()
- Core Structure: Phenol with a cyclohexylmethyl substituent.
- Substituents: Bulky cyclohexylmethyl group increases hydrophobicity. Retains the 2,4-dichlorophenoxy group.
- Molecular Weight : Higher than TCL due to the cyclohexylmethyl group.
- Key Differences: The cyclohexylmethyl group in JPL may enhance membrane permeability compared to the target compound’s pyrazole core.
Structural Analog 4: Triazole-Based Sulfanyl Acetamides (–11)
- Core Structure : 1,2,4-Triazole with sulfanyl-linked acetamide.
- Substituents :
- Varied aryl groups (e.g., 3-fluorobenzoyl, 2-methoxyphenyl).
- Sulfanyl groups instead of sulfonyl.
- Molecular Weight : Ranges from ~350–450 g/mol.
- Key Differences :
- Triazole cores are common in antifungal agents (e.g., fluconazole), whereas the pyrazole core in the target compound may offer distinct electronic properties.
- Acetamide groups in these analogs differ functionally from the acetate ester in the target compound, affecting solubility and target engagement .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Role of Dichlorophenoxy Group: Present in both TCL and the target compound, this group is critical for hydrophobic interactions in enzyme binding pockets, as seen in InhA inhibitors .
- Sulfonyl vs.
- Ester vs. Phenolic Linkage: The ester group in the target compound may confer greater metabolic stability than TCL’s phenolic hydroxyl, which is prone to glucuronidation .
Preparation Methods
Cyclocondensation of 1,3-Diketones with Phenylhydrazine
The pyrazole ring is typically constructed via acid-catalyzed reaction between 1,3-diketones and substituted hydrazines. For 5-methyl-2-phenylpyrazol-3-ol:
Procedure:
- 1-(4-Nitrophenyl)-3-phenylpropane-1,3-dione (1.0 eq) and phenylhydrazine (1.05 eq) are refluxed in acetic acid (0.5 M) for 6–8 hours.
- The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃ to precipitate the product.
- Crude material is recrystallized from ethanol/water (3:1) to yield 5-methyl-2-phenylpyrazol-3-ol (78–82% yield).
Mechanistic Insight:
The reaction proceeds through enolization of the diketone, nucleophilic attack by hydrazine, and subsequent cyclodehydration. Steric effects from the phenyl group direct regioselectivity to favor the 2-phenyl substitution.
Introduction of the 4-Nitrophenylsulfonyl Group
Sulfonylation Using 4-Nitrobenzenesulfonyl Chloride
Optimized Protocol:
- 5-Methyl-2-phenylpyrazol-3-ol (1.0 eq) is dissolved in anhydrous DCM (0.3 M) under N₂.
- 4-Nitrobenzenesulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by pyridine (2.5 eq) as a base.
- The reaction is warmed to 25°C and stirred for 12 hours.
- Workup involves washing with 1 M HCl, saturated NaHCO₃, and brine. Column chromatography (SiO₂, hexane/EtOAc 4:1) affords 5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-ol (65–70% yield).
Critical Parameters:
- Excess sulfonyl chloride ensures complete conversion but risks di-sulfonylation.
- Pyridine neutralizes HCl, shifting equilibrium toward product formation.
Synthesis of 2-(2,4-Dichlorophenoxy)Acetic Acid
Williamson Ether Synthesis
Stepwise Process:
- 2,4-Dichlorophenol (1.0 eq) and chloroacetic acid (1.1 eq) are combined in acetone (0.4 M).
- K₂CO₃ (2.5 eq) is added, and the mixture is refluxed for 8 hours.
- After filtration and solvent removal, the residue is acidified with 2 M HCl to precipitate 2-(2,4-dichlorophenoxy)acetic acid (85–90% yield).
Alternative Approach:
Using methyl chloroacetate followed by saponification (NaOH, MeOH/H₂O) achieves comparable yields but adds an extra step.
Esterification to Form the Target Compound
Steglich Esterification
Optimized Conditions:
| Parameter | Value |
|---|---|
| Coupling Agent | DCC (1.5 eq) |
| Catalyst | DMAP (0.1 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → 25°C (12 h) |
| Workup | Filtration, EtOAc extraction |
Procedure:
- 5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-ol (1.0 eq) and 2-(2,4-dichlorophenoxy)acetic acid (1.2 eq) are dissolved in DMF (0.2 M).
- DCC and DMAP are added, and the reaction is stirred under N₂.
- Purification via column chromatography (hexane/EtOAc 3:1) yields the title compound (72–78% yield).
Yield Comparison Table:
| Acid Activation Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCC/DMAP | 78 | 98.5 |
| EDCl/HOBt | 70 | 97.2 |
| HATU/DIEA | 75 | 98.1 |
Challenges and Mitigation Strategies
Steric Hindrance in Esterification
The bulky sulfonyl group impedes nucleophilic attack by the pyrazole alcohol. Strategies include:
Nitro Group Stability During Sulfonylation
Overly acidic conditions risk nitro group reduction. Maintaining pH > 5 with pyridine or NEt₃ is critical.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include sulfonylation of the pyrazole intermediate using 4-nitrophenylsulfonyl chloride and esterification with 2-(2,4-dichlorophenoxy)acetic acid. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures between 60–80°C, and catalysts such as DMAP) are critical for yield optimization. Monitoring via thin-layer chromatography (TLC) and intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are recommended .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ester linkage integrity.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% purity threshold) using a C18 column and acetonitrile/water mobile phase .
Q. What spectroscopic techniques are suitable for characterizing its stability under varying pH conditions?
- Methodological Answer : Conduct stability studies using UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 270–320 nm for nitrophenyl groups) in buffers (pH 3–10). Coupled with HPLC, this identifies degradation products. For hydrolytic stability, incubate samples at 37°C and analyze aliquots at timed intervals .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the sulfonyl group’s potential for hydrogen bonding. Molecular dynamics simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with in vitro enzymatic assays .
Q. What experimental designs are recommended for studying its environmental fate and degradation pathways?
- Methodological Answer : Adopt a split-plot design (randomized blocks) to evaluate photodegradation, hydrolysis, and microbial breakdown. For example:
- Photolysis : Expose to UV light (254 nm) in aqueous/organic solvents.
- Biodegradation : Use soil microcosms with LC-MS/MS to track metabolite formation.
Reference OECD guidelines for environmental risk assessment frameworks .
Q. How can structural analogs improve bioactivity while minimizing toxicity?
- Methodological Answer : Synthesize analogs by modifying the 2,4-dichlorophenoxy group (e.g., replacing Cl with F or methyl groups) and compare via SAR studies. Use cytotoxicity assays (MTT on HEK-293 cells) and computational toxicity prediction tools (e.g., ProTox-II) to prioritize candidates. Cross-reference with EINECS analogs (e.g., diazenyl-pyrazolones) for structural insights .
Q. What methodologies assess its antioxidant or anti-inflammatory activity in vitro?
- Methodological Answer :
- DPPH/ABTS Assays : Measure radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS).
- COX-2 Inhibition : Use a fluorometric kit to quantify prostaglandin E2 (PGE2) reduction in LPS-stimulated macrophages.
Normalize data to positive controls (e.g., ascorbic acid for antioxidants, celecoxib for COX-2) .
Data Contradictions and Resolution Strategies
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis of existing data, focusing on variables like assay conditions (e.g., cell lines, serum concentration). Replicate key studies with standardized protocols (e.g., identical IC50 determination methods) and validate via inter-laboratory comparisons. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
Q. Why do computational predictions of solubility conflict with experimental results?
- Methodological Answer : Computational models (e.g., LogP predictions via XLogP3) may overlook crystal packing effects. Experimentally determine solubility via shake-flask method in PBS (pH 7.4) and DMSO. Cross-validate with Hansen solubility parameters and adjust predictions using machine learning models trained on experimental datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
